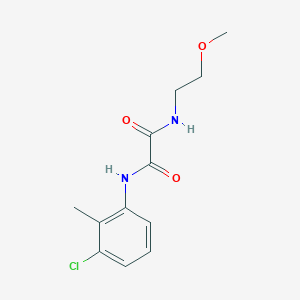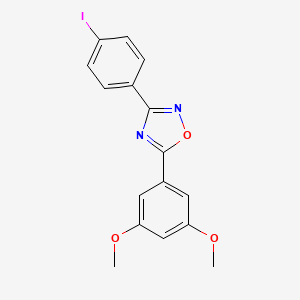![molecular formula C18H14ClNO4 B5087904 4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-DPA and belongs to the class of pyrrolidine derivatives. CB-DPA has been shown to have promising effects in various biological systems, making it an attractive molecule for further investigation.
作用機序
The mechanism of action of CB-DPA is not fully understood, but it is believed to act through multiple pathways. CB-DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. CB-DPA has also been shown to modulate the activity of ion channels, which can affect neuronal function.
Biochemical and Physiological Effects:
CB-DPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. CB-DPA has also been shown to reduce oxidative stress by activating the Nrf2 pathway. In addition, CB-DPA has been shown to have anti-tumor effects, possibly through the regulation of cell proliferation and apoptosis. CB-DPA has also been shown to improve cognitive function and protect against neurodegeneration.
実験室実験の利点と制限
CB-DPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and high yield. CB-DPA is also stable under normal laboratory conditions, making it suitable for long-term storage. However, CB-DPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of CB-DPA is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on CB-DPA. One area of interest is the development of CB-DPA analogs with improved pharmacokinetic properties. Another area of interest is the investigation of CB-DPA in different disease models, including neurodegenerative diseases and cancer. Additionally, the mechanism of action of CB-DPA needs to be further elucidated to fully understand its therapeutic potential. Overall, CB-DPA has shown promise as a therapeutic agent and warrants further investigation.
合成法
The synthesis of CB-DPA involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with phthalic anhydride to obtain CB-DPA. The synthesis of CB-DPA has been optimized to yield high purity and high yield, making it suitable for research purposes.
科学的研究の応用
CB-DPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. CB-DPA has also been investigated for its effects on the central nervous system, with studies showing that it has neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
4-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-5-1-11(2-6-14)9-13-10-16(21)20(17(13)22)15-7-3-12(4-8-15)18(23)24/h1-8,13H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYCKFCHIWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5087849.png)
![N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)


methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)